Pde2A-IN-1
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Pde2A-IN-1 is a potent and selective inhibitor of phosphodiesterase 2A (PDE2A), an enzyme that hydrolyzes cyclic nucleotides such as cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP). This compound has an IC50 value of 1.3 nM, indicating its high efficacy in inhibiting PDE2A .
准备方法
The synthesis of Pde2A-IN-1 involves several steps, including the preparation of key intermediates and the final coupling reactions. One of the synthetic routes includes the use of a ruthenium-catalyzed direct asymmetric reductive amination for the synthesis of a chiral primary amine intermediate . This method is efficient and allows for the rapid preparation of the desired compound. Industrial production methods may involve similar synthetic routes but scaled up to meet production demands.
化学反应分析
Pde2A-IN-1 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens or nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used.
科学研究应用
Pde2A-IN-1 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the role of PDE2A in various biochemical pathways.
Biology: Helps in understanding the regulation of intracellular cyclic nucleotide levels and their impact on cellular functions.
Medicine: Investigated for its potential therapeutic applications in treating neurological disorders, stroke recovery, and other conditions involving PDE2A activity
Industry: Utilized in the development of new drugs targeting PDE2A for various therapeutic indications.
作用机制
Pde2A-IN-1 exerts its effects by inhibiting the activity of PDE2A, thereby increasing the levels of cAMP and cGMP within cells. These cyclic nucleotides act as second messengers in various signaling pathways, regulating processes such as cell growth, differentiation, and migration . The inhibition of PDE2A leads to enhanced signaling through these pathways, which can have therapeutic benefits in conditions like stroke recovery and neurological disorders .
相似化合物的比较
Pde2A-IN-1 is unique in its high selectivity and potency for PDE2A compared to other phosphodiesterase inhibitors. Similar compounds include:
PDE4 inhibitors: These target a different phosphodiesterase isoform and are used in the treatment of inflammatory diseases.
This compound stands out due to its dual-substrate specificity and its ability to modulate both cAMP and cGMP levels, making it a valuable tool in both research and therapeutic applications .
属性
分子式 |
C23H22F2N6 |
---|---|
分子量 |
420.5 g/mol |
IUPAC 名称 |
5-(difluoromethyl)-7-[(3S,4R)-4-methyl-1-(4-phenylpyridin-2-yl)piperidin-3-yl]-[1,2,4]triazolo[1,5-a]pyrimidine |
InChI |
InChI=1S/C23H22F2N6/c1-15-8-10-30(21-11-17(7-9-26-21)16-5-3-2-4-6-16)13-18(15)20-12-19(22(24)25)29-23-27-14-28-31(20)23/h2-7,9,11-12,14-15,18,22H,8,10,13H2,1H3/t15-,18-/m1/s1 |
InChI 键 |
GMXQOYPSMSJQRK-CRAIPNDOSA-N |
手性 SMILES |
C[C@@H]1CCN(C[C@H]1C2=CC(=NC3=NC=NN23)C(F)F)C4=NC=CC(=C4)C5=CC=CC=C5 |
规范 SMILES |
CC1CCN(CC1C2=CC(=NC3=NC=NN23)C(F)F)C4=NC=CC(=C4)C5=CC=CC=C5 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。